Superior cytotoxicity of oxaliplatin compared to carboplatin in LS180 cells
In the LS180 colorectal cancer cell line, oxaliplatin demonstrates significantly greater cytotoxicity than carboplatin. The IC50 value for oxaliplatin was 1.7 μM ± 0.8, whereas carboplatin required a 86.5-fold higher concentration to achieve the same effect (IC50 = 147.1 μM ± 19.4) [1]. Cisplatin had an intermediate potency with an IC50 of 4.1 μM ± 0.1 [1]. This highlights the in-class variability and supports the selection of oxaliplatin-based compounds for colorectal cancer research.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Oxaliplatin IC50 = 1.7 μM ± 0.8 |
| Comparator Or Baseline | Cisplatin IC50 = 4.1 μM ± 0.1; Carboplatin IC50 = 147.1 μM ± 19.4 |
| Quantified Difference | Oxaliplatin is 2.4-fold more potent than cisplatin and 86.5-fold more potent than carboplatin in this model. |
| Conditions | LS180 colorectal cancer cell line; 72-hour exposure |
Why This Matters
This data justifies the procurement of (rel)-Oxaliplatin over carboplatin for any colorectal cancer model, as it ensures sensitivity in a key disease model where carboplatin is effectively inactive.
- [1] Structural and functional evaluation of interaction between mammalian ribosomal RNA with platinum-containing antineoplastic drugs. Academia.edu. 2016. View Source
